1-Propanesulfonic acid, 3-[[3-(dimethylamino)propyl][(tridecafluorohexyl)sulfonyl]amino]-
Description
This compound (CAS 38850-60-1) is a perfluoroalkyl sulfonate derivative characterized by a tridecafluorohexyl (C6F13) chain, a dimethylamino-propyl group, and a sulfonic acid moiety. The structure combines hydrophilic (sulfonic acid, dimethylamino) and hydrophobic (perfluoroalkyl) regions, making it suitable for surfactant applications, coatings, or specialty polymers .
Properties
CAS No. |
38850-60-1 |
|---|---|
Molecular Formula |
C14H19F13N2O5S2 |
Molecular Weight |
606.4 g/mol |
IUPAC Name |
3-[3-(dimethylamino)propyl-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonyl)amino]propane-1-sulfonic acid |
InChI |
InChI=1S/C14H19F13N2O5S2/c1-28(2)5-3-6-29(7-4-8-35(30,31)32)36(33,34)14(26,27)12(21,22)10(17,18)9(15,16)11(19,20)13(23,24)25/h3-8H2,1-2H3,(H,30,31,32) |
InChI Key |
XXEJCEXMBHWWLY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN(CCCS(=O)(=O)O)S(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Step 1: Formation of 3-Sulfo-Propionitrile
- Sodium sulfite is dissolved in water.
- Acrylonitrile (vinyl cyanide) and concentrated sulfuric acid (≥98%) are added dropwise at room temperature.
- The pH is adjusted to 6–7.
- The mixture undergoes vacuum distillation to remove water, yielding 3-sulfo-propionitrile and sodium sulfate solid.
Step 2: Conversion to 3-Aminopropanesulfonic Acid
- The solid mixture is dissolved in absolute ethanol and refluxed to remove sodium sulfate by hot filtration.
- The ethanol filtrate is transferred to a hydrogenation reactor.
- A cholamine solution (liquefied ammonia in dehydrated alcohol, cooled to 0–15 °C) is added to adjust the pH to 9–10.
- Raney nickel catalyst (1–10%, preferably 2–5% by weight) is added.
- Hydrogen gas is introduced at 30–200 °C (preferably 60–100 °C) and 0.5–10.0 MPa (preferably 1–2.5 MPa) for complete hydrogenation.
- Catalyst is filtered off, ethanol is recovered by distillation, and the 3-aminopropanesulfonic acid is isolated by cooling and filtration.
Reaction Summary
| Step | Reactants | Conditions | Products | Yield & Purity |
|---|---|---|---|---|
| 1 | Sodium sulfite + acrylonitrile + sulfuric acid | Room temperature, dropwise addition, pH 6–7, vacuum distillation | 3-sulfo-propionitrile + sodium sulfate | High conversion |
| 2 | 3-sulfo-propionitrile + ethanol + cholamine + Raney nickel + H2 | Reflux in ethanol, hydrogenation at 60 °C, 2 MPa, 6 h | 3-aminopropanesulfonic acid | 80% yield, 99% purity |
This method is advantageous due to low-cost raw materials and suitability for industrial scale production.
Incorporation of the Tridecafluorohexyl Sulfonyl Group and Dimethylaminopropyl Moiety
While detailed stepwise protocols for the final compound’s synthesis are less publicly available, the general approach involves:
- Reaction of 3-aminopropanesulfonic acid with a tridecafluorohexyl sulfonyl chloride or equivalent fluorinated sulfonylating agent to form the sulfonamide linkage.
- Subsequent alkylation or substitution with 3-(dimethylamino)propyl groups to yield the tertiary amine functionality.
This multi-step reaction sequence requires careful control of reaction conditions to avoid degradation of sensitive fluorinated groups and to maintain the sulfonic acid moiety intact.
Analytical and Purification Considerations
- Purity assessment is typically done by chromatographic and spectroscopic methods.
- Isolation involves crystallization or precipitation techniques after hydrogenation and sulfonylation steps.
- Recovery of solvents like ethanol is incorporated for cost efficiency.
- Catalyst removal (Raney nickel) is critical to avoid contamination.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Sulfonation of acrylonitrile | Sodium sulfite, sulfuric acid, room temp, pH 6–7 | 3-sulfo-propionitrile formation with Na2SO4 solid |
| Hydrogenation | Ethanol, cholamine solution, Raney nickel, H2, 60 °C, 2 MPa | Conversion to 3-aminopropanesulfonic acid, 80% yield |
| Sulfonylation with fluorinated agent | Tridecafluorohexyl sulfonyl chloride or equivalent | Formation of fluorinated sulfonamide intermediate |
| Aminopropyl substitution | 3-(Dimethylamino)propyl reagent | Final compound formation |
Chemical Reactions Analysis
1-Propanesulfonic acid, 3-[[3-(dimethylamino)propyl][(tridecafluorohexyl)sulfonyl]amino]- undergoes various chemical reactions, including:
Oxidation: - The compound can be oxidized under specific conditions, leading to the formation of sulfonic acid derivatives.
Reduction: - Reduction reactions can modify the sulfonyl group, potentially leading to the formation of different amine derivatives.
Substitution: - The compound can undergo substitution reactions, where one functional group is replaced by another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Propanesulfonic acid, 3-[[3-(dimethylamino)propyl][(tridecafluorohexyl)sulfonyl]amino]- has several scientific research applications:
Chemistry: - It is used as a reagent in various chemical reactions and synthesis processes.
Biology: - The compound’s unique structure makes it useful in studying biological systems and interactions.
Industry: - Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Propanesulfonic acid, 3-[[3-(dimethylamino)propyl][(tridecafluorohexyl)sulfonyl]amino]- involves its interaction with specific molecular targets. The compound’s sulfonic acid group can form strong interactions with various biological molecules, influencing their function and activity. The dimethylamino propyl group and tridecafluorohexyl sulfonyl group contribute to its overall reactivity and ability to participate in different chemical reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorocarbon Chain Length Variation
The length of the perfluoroalkyl chain significantly impacts physical and environmental properties:
- Key Insight : Longer perfluoroalkyl chains (e.g., C8F17) increase hydrophobicity and environmental persistence but reduce solubility. C4F9 analogs are less persistent but offer higher solubility for niche applications .
Functional Group Modifications
- Key Insight : Hydroxy groups (e.g., in 73772-32-4) improve solubility and stability in aqueous systems, while zwitterionic variants (e.g., 38850-58-7) are used in biomedical or marine coatings .
Polymer and Copolymer Derivatives
| Compound (CAS) | Structure | Applications |
|---|---|---|
| 98999-57-6 | Copolymer with acrylate/glycidyl methacrylate | Water-resistant coatings |
| 37338-48-0 | Polyether-perfluoroalkyl hybrid | Firefighting foams |
- Key Insight : Polymerization with acrylates or glycidyl methacrylate enhances mechanical stability for industrial coatings .
Research Findings and Regulatory Considerations
- Environmental Impact : Perfluorohexyl (C6F13) derivatives like 38850-60-1 are less bioaccumulative than C8F17 analogs but still flagged for long-term ecological risks .
- Toxicity: Limited data on endocrine disruption, though related perfluorinated compounds are under EPA screening .
- Synthesis: Modular synthesis allows substitution of dimethylamino groups with hydroxyethyl or sulfopropyl chains, enabling tunable properties .
Biological Activity
1-Propanesulfonic acid, 3-[[3-(dimethylamino)propyl][(tridecafluorohexyl)sulfonyl]amino]- is a complex organic compound with significant biological activity. This article explores its chemical properties, biological interactions, and potential applications in various fields.
- Molecular Formula : C₁₄H₁₈F₁₃N₂O₃S
- Molecular Weight : 367.36 g/mol
- CAS Number : 29777-99-9
This compound features a sulfonic acid group and a tridecafluorohexyl moiety, which contribute to its unique properties and interactions within biological systems.
1-Propanesulfonic acid derivatives, particularly those with fluorinated groups, exhibit diverse biological activities. The presence of the dimethylamino group enhances solubility and bioavailability, which can influence cellular uptake and interactions with biomolecules.
Toxicity Studies
Recent studies have highlighted the potential toxicity of perfluorinated compounds (PFCs), including those related to 1-Propanesulfonic acid. For instance, research indicates that exposure to PFCs can lead to:
- Endocrine disruption
- Developmental toxicity
- Carcinogenic effects in animal models, particularly in rats exposed to related compounds over extended periods .
Case Study 1: Carcinogenicity in Animal Models
A significant study conducted by Butenhoff et al. (2012) involved administering potassium perfluorooctane sulfonate (K+PFOS) to rats. The findings indicated increased tumor incidence in both male and female subjects after prolonged exposure. This study provides crucial insights into the potential carcinogenic risks associated with compounds similar to 1-Propanesulfonic acid .
Case Study 2: Genotoxicity Assessment
In vitro studies have demonstrated that certain derivatives of sulfonic acids can induce genotoxic effects. A comprehensive assessment revealed that these compounds might alter DNA repair mechanisms and induce oxidative stress, leading to genomic instability .
Pharmacokinetics
The pharmacokinetic profile of 1-Propanesulfonic acid suggests a significant half-life in biological systems, indicating potential accumulation and long-term effects. Studies have shown that these compounds are resistant to metabolic degradation, raising concerns about their persistence in the environment and within organisms .
Comparative Biological Activity
A comparative analysis of related compounds reveals varying degrees of biological activity. The following table summarizes key findings:
Q & A
Q. What are the recommended synthetic routes for 1-propanesulfonic acid derivatives with fluorinated sulfonyl groups, and how can experimental parameters be optimized?
The compound’s synthesis involves introducing a tridecafluorohexyl sulfonyl group via nucleophilic substitution or condensation reactions. Key steps include:
- Fluorinated precursor activation : Use perfluoroalkanesulfonyl chlorides (e.g., tridecafluorohexanesulfonyl chloride) to react with dimethylaminopropylamine intermediates.
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity, while maintaining anhydrous conditions prevents hydrolysis .
- Purification : Reverse-phase chromatography or recrystallization in ethanol/water mixtures improves purity. Challenges include managing the compound’s hydrophobicity due to the fluorinated chain .
Q. How can researchers characterize the purity and structural integrity of this compound using analytical techniques?
- NMR spectroscopy : Use NMR to confirm the presence of the tridecafluorohexyl group (distinct chemical shifts at -80 to -120 ppm) and NMR for the dimethylamino moiety (δ 2.2–2.8 ppm).
- Mass spectrometry (HRMS) : Electrospray ionization (ESI) in negative mode detects the sulfonate anion (e.g., [M-H]) with high mass accuracy .
- Elemental analysis : Verify stoichiometry of C, H, N, and S to confirm absence of byproducts .
Q. What are the solubility and stability profiles of this compound in aqueous and organic solvents?
- Aqueous solubility : Limited due to the fluorinated chain; use co-solvents like DMSO or acetonitrile (10–20% v/v) to enhance dissolution in buffers (pH 6–8) .
- Stability : Hydrolytically stable under neutral conditions but degrades in strong acids/bases (pH <2 or >10). Store at -20°C in inert atmospheres to prevent oxidation .
Advanced Research Questions
Q. How does the compound’s fluorinated sulfonyl group influence its interactions with biomolecules in biochemical assays?
- Protein binding : The sulfonyl group forms electrostatic interactions with lysine/arginine residues, while the fluorinated tail disrupts hydrophobic domains. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .
- Membrane interactions : The fluorocarbon chain integrates into lipid bilayers, altering membrane fluidity. Fluorescence anisotropy or cryo-EM can visualize these effects .
Q. What methodologies resolve contradictions in reported bioactivity data for fluorosurfactants like this compound?
Q. How can computational modeling predict the environmental persistence and toxicity of this PFAS-related compound?
- QSAR models : Use tools like EPI Suite to estimate biodegradation half-lives (>100 years predicted due to C-F bonds) .
- Toxicity pathways : Molecular docking studies suggest potential inhibition of hepatic transporters (e.g., OATP1B1). Validate with in vitro hepatocyte assays .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
